Cas no 1805570-04-0 (5-Bromo-2-trifluoromethoxy-3-(trifluoromethylthio)aniline)

5-Bromo-2-trifluoromethoxy-3-(trifluoromethylthio)aniline Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-trifluoromethoxy-3-(trifluoromethylthio)aniline
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- Inchi: 1S/C8H4BrF6NOS/c9-3-1-4(16)6(17-7(10,11)12)5(2-3)18-8(13,14)15/h1-2H,16H2
- InChI Key: JVFXRHYJTXQIGS-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)SC(F)(F)F)OC(F)(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 286
- XLogP3: 4.8
- Topological Polar Surface Area: 60.6
5-Bromo-2-trifluoromethoxy-3-(trifluoromethylthio)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013015949-1g |
5-Bromo-2-trifluoromethoxy-3-(trifluoromethylthio)aniline |
1805570-04-0 | 97% | 1g |
1,534.70 USD | 2021-06-25 | |
Alichem | A013015949-500mg |
5-Bromo-2-trifluoromethoxy-3-(trifluoromethylthio)aniline |
1805570-04-0 | 97% | 500mg |
806.85 USD | 2021-06-25 | |
Alichem | A013015949-250mg |
5-Bromo-2-trifluoromethoxy-3-(trifluoromethylthio)aniline |
1805570-04-0 | 97% | 250mg |
499.20 USD | 2021-06-25 |
5-Bromo-2-trifluoromethoxy-3-(trifluoromethylthio)aniline Related Literature
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on 5-Bromo-2-trifluoromethoxy-3-(trifluoromethylthio)aniline
5-Bromo-2-trifluoromethoxy-3-(trifluoromethylthio)aniline (CAS No. 1805570-04-0)
The compound 5-Bromo-2-trifluoromethoxy-3-(trifluoromethylthio)aniline (CAS No. 1805570-04-0) is a highly specialized aromatic amine derivative with a complex structure. This compound is characterized by the presence of a bromine atom at the 5-position, a trifluoromethoxy group at the 2-position, and a trifluoromethylthio group at the 3-position of the aniline ring. These substituents contribute to its unique chemical properties, making it a valuable molecule in various research and industrial applications.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery and agrochemical development. The trifluoromethoxy and trifluoromethylthio groups are known for their electron-withdrawing effects, which can enhance the stability and bioavailability of molecules. In particular, 5-Bromo-2-trifluoromethoxy-3-(trifluoromethylthio)aniline has been explored for its potential as an intermediate in the synthesis of novel pharmaceutical agents targeting various diseases, including cancer and infectious disorders.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets the stringent requirements of modern chemical research. The use of advanced techniques such as microwave-assisted synthesis has further enhanced the efficiency of its production.
In terms of applications, 5-Bromo-2-trifluoromethoxy-3-(trifluoromethylthio)aniline has shown promise in the development of herbicides and fungicides due to its ability to inhibit key enzymes involved in plant growth and fungal metabolism. Additionally, its unique electronic properties make it a candidate for use in optoelectronic materials, where fluorinated aromatic systems are highly sought after for their stability and conductivity.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure of this compound with unprecedented accuracy. These studies have revealed that the bromine substituent at the 5-position plays a critical role in modulating the molecule's reactivity, while the trifluoromethoxy and trifluoromethylthio groups significantly influence its solubility and bioavailability. Such insights are invaluable for guiding further research into its potential applications.
Moreover, this compound has been investigated for its role in click chemistry, where it serves as a versatile building block for constructing complex molecular architectures. Its ability to undergo various coupling reactions under mild conditions makes it an attractive option for researchers working on drug delivery systems and nanotechnology.
In conclusion, 5-Bromo-2-trifluoromethoxy-3-(trifluoromethylthio)aniline (CAS No. 1805570-04-0) is a multifaceted compound with significant potential across diverse fields. Its unique structure, combined with recent advances in synthetic and computational techniques, positions it as a key player in future innovations in chemistry and materials science.
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